molecular formula C5H6N2 B3049314 1H-Pyrazole, 1-ethenyl- CAS No. 20173-98-2

1H-Pyrazole, 1-ethenyl-

Cat. No. B3049314
CAS RN: 20173-98-2
M. Wt: 94.11 g/mol
InChI Key: NWHSSMRWECHZEP-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-ethenyl- is a derivative of 1-Ethynyl-1H-imidazole, which has been found to be useful in biological studies that involved screening sample bacteria for cysteine-reactivity . These heterocyclic electrophiles could be developed into cysteine-targeted covalent inhibitors .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in several studies . For instance, the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues has been described . Another study discussed the design, synthesis, and antimicrobial evaluation of novel pyrazoles .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazole, 1-ethenyl- is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The X-ray structure for 3 (5)- (4- tert -butylphenyl)-5 (3)- (4-methoxyphenyl)-1 H -pyrazole was presented in one study .


Chemical Reactions Analysis

Several chemical reactions involving pyrazole derivatives have been reported . For example, a silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazole, 1-ethenyl- can be found in several sources . For instance, the ChemicalBook provides some information on its properties .

Scientific Research Applications

Tautomerism in NH-pyrazoles

  • NH-pyrazoles, including "1H-Pyrazole, 1-ethenyl-," have been studied for their unique tautomerism. Tautomerism is a phenomenon where compounds exist in two forms that rapidly interconvert. Research has shown the presence of different tautomeric forms in NH-pyrazoles, which were identified through X-ray crystallography and NMR spectroscopy. These tautomers are stabilized by different patterns of hydrogen bonds (Cornago et al., 2009).

Fluorination Effects on Biological Activity

  • Fluorinated derivatives of "1H-Pyrazole, 1-ethenyl-" have been synthesized and evaluated for their inhibitory potency on various isoforms of nitric oxide synthase (NOS). Studies show that the introduction of fluorine atoms enhances the biological activity of these compounds, with specific fluorinated pyrazoles demonstrating significant inhibitory effects (Nieto et al., 2015).

Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives

  • Efficient methods have been developed for synthesizing novel pyrazolo[3,4-b]pyridine derivatives from "1H-Pyrazole, 1-ethenyl-". These methods involve condensation reactions with activated carbonyl groups, resulting in the production of new heterocyclic compounds in good to excellent yields (Ghaedi et al., 2015).

Synthesis and Biological Evaluation of Pyrazole Derivatives

  • Pyrazole derivatives, including those based on "1H-Pyrazole, 1-ethenyl-," have been synthesized and evaluated for their biological activities. These compounds, particularly pyrazoline derivatives, have shown considerable biological activities, which has stimulated research in this area. The synthesized compounds were characterized using various spectroscopic methods and exhibited potent biological activities (Tupare et al., 2012).

Antibacterial and Antioxidant Activities of Pyrazoles

  • Research on pyrazole derivatives, including those derived from "1H-Pyrazole, 1-ethenyl-," has shown their significance in antibacterial and antioxidant activities. Molecular docking analysis and antibacterial screening against Gram-positive and Gram-negative bacteria demonstrated moderate activity of these compounds. Furthermore, the antioxidant activities were evaluated using DPPH assays, indicating moderate activities (Lynda, 2021).

Synthesis of 1H-Pyrazole Derivatives for Medicinal Applications

  • The synthesis of 1H-pyrazole derivatives, including "1H-Pyrazole, 1-ethenyl-," has been explored for their potential in medicinal applications. These derivatives have been evaluated for their antimicrobial and antioxidant activities. Research has shown that some synthesized compounds exhibited strong antioxidant activity compared to control substances (Chennapragada & Palagummi, 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The number of drugs containing a pyrazole nucleus has increased significantly in the last 10 years .

properties

IUPAC Name

1-ethenylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-2-7-5-3-4-6-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHSSMRWECHZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423596
Record name 1H-Pyrazole, 1-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 1-ethenyl-

CAS RN

20173-98-2
Record name 1H-Pyrazole, 1-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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